molecular formula C21H20N4OS B11132875 2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11132875
M. Wt: 376.5 g/mol
InChI Key: DAZWVSYTHUFONT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as methoxyphenethyl and methylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-methoxyphenethylamine with 4-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as hydrazine hydrate, to form the triazole ring. The final step involves the fusion of the triazole ring with a pyrimidine ring under specific reaction conditions, such as heating in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenethyl)-7-[4-(methylsulfanyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and the triazolopyrimidine core.

Properties

Molecular Formula

C21H20N4OS

Molecular Weight

376.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-7-(4-methylsulfanylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4OS/c1-26-17-8-3-15(4-9-17)5-12-20-23-21-22-14-13-19(25(21)24-20)16-6-10-18(27-2)11-7-16/h3-4,6-11,13-14H,5,12H2,1-2H3

InChI Key

DAZWVSYTHUFONT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)SC

Origin of Product

United States

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